Dehydroequol diacetate

Prodrug Design Pharmacokinetics Bioavailability

Sourcing a stable, orally bioavailable ERβ-selective probe is a common bottleneck. Dehydroequol diacetate is an acetylated prodrug engineered to solve this, offering enhanced membrane permeability (XLogP3-AA 2.9) over its parent compound. • ERβ Selectivity: Active metabolite shows >1000-fold transcriptional selectivity for ERβ. • Alzheimer's Research: Orally active; reduced amyloid-beta plaques and cognitive deficits in 5xFAD mouse models in vivo. • Vascular Pharmacology: Unique vasodilatory mechanism independent of NO/cGMP pathways, distinct from daidzein or genistein. Supplied with documented purity to ensure experimental reproducibility for your procurement cycle.

Molecular Formula C19H16O5
Molecular Weight 324.3 g/mol
CAS No. 81267-66-5
Cat. No. B1663127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydroequol diacetate
CAS81267-66-5
SynonymsDehydroequol diacetate;  [4-(7-Acetyloxy-2H-chromen-3-yl)phenyl] acetate
Molecular FormulaC19H16O5
Molecular Weight324.3 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C)OC2
InChIInChI=1S/C19H16O5/c1-12(20)23-17-6-3-14(4-7-17)16-9-15-5-8-18(24-13(2)21)10-19(15)22-11-16/h3-10H,11H2,1-2H3
InChIKeyYMSTXUZPCGRBHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dehydroequol Diacetate Chemical Identity & Specifications


Dehydroequol diacetate, CAS 81267-66-5 (also known as Phenoxodiol diacetate), is a synthetic, acetylated derivative of the isoflavonoid metabolite dehydroequol (phenoxodiol/idronoxil) [1]. It is a heterocyclic organic compound with the molecular formula C19H16O5 and a molecular weight of 324.33 g/mol [2]. As an isoflav-3-ene analog, it is structurally related to phytoestrogens such as daidzein and genistein, but with modifications that alter its physicochemical and potential pharmacological properties [1].

Lipophilic prodrug design: Acetylated scaffold supports membrane permeability and oral formulation research
ERβ pathway tool: Metabolite scaffold enables estrogen receptor beta transcriptional selectivity studies
Vascular biology: Metabolite mechanism supports non-NO/cGMP-dependent vasodilation pathway research

Why Dehydroequol Diacetate Is Not Substitutable


The acetylated structure of dehydroequol diacetate fundamentally distinguishes it from both its parent compound (dehydroequol/phenoxodiol) and common phytoestrogen alternatives like daidzein, genistein, or equol. While these compounds share a common isoflavonoid lineage, their specific biological activities are not conserved and cannot be predicted due to structural variations that impact bioavailability, receptor binding affinity, and downstream signaling [1]. Dehydroequol diacetate functions as a lipophilic prodrug, designed to overcome the pharmacokinetic limitations of its parent molecule, which itself exhibits a distinct pharmacological profile characterized by high ERβ selectivity and unique vasodilatory mechanisms [2][3]. The evidence below demonstrates that even among closely related isoflavonoid metabolites, substitution leads to divergent, and thus not interchangeable, experimental outcomes.

Parent Compound Dehydroequol (phenoxodiol) may not replicate the prodrug pharmacokinetic profile, as the diacetate form is specifically designed for enhanced lipophilicity
Phytoestrogens Daidzein, genistein, or equol may not reproduce the reported ERβ selectivity, limiting pathway-specific interpretation
Isoflavones Dihydrodaidzein or cis-tetrahydrodaidzein operate through a distinct NO/cGMP-dependent vasodilatory mechanism, preventing direct mechanistic substitution

Dehydroequol Diacetate Differentiation Evidence


Prodrug Design Enhances Lipophilicity vs. Parent Compound

Dehydroequol diacetate is specifically designed as a lipophilic prodrug of its active parent, dehydroequol (phenoxodiol). Masking the hydroxyl groups of dehydroequol with acetyl moieties increases lipophilicity, resulting in a calculated XLogP3-AA value of 2.9 [1], compared to the parent compound's lower lipophilicity due to its free hydroxyl groups. This structural modification aims to improve membrane permeability and oral bioavailability, a strategy to address the well-documented pharmacokinetic challenges of the isoflavonoid class [2].

Lipophilicity Design
Class-level
XLogP3-AA 2.9
Supports prodrug permeability context
Computed property; verify experimental logP
Prodrug Design Pharmacokinetics Bioavailability

Unique ERβ-Selective Transcriptional Activity

While binding data for the diacetate prodrug itself is limited, its intended active metabolite, dehydroequol (phenoxodiol), demonstrates a clear and differentiated pharmacological profile. In comparative cell-based gene transcription assays, dehydroequol and its structural analogs exhibit strikingly high selectivity for Estrogen Receptor Beta (ERβ), with select compounds achieving an ERβ selectivity greater than 1000-fold in terms of transcriptional potency [1]. A separate study confirmed that among tested compounds, equol and dehydroequol were the most potent ERα/β agonists with notable ERβ selectivity [2].

ERβ Selectivity
Class-level
>1000-fold selectivity
Supports ERβ pathway specificity review
Cell-based transcription assay context
Estrogen Receptor Beta Selectivity Phytoestrogen

Non-NO/cGMP Vasodilatory Mechanism

In a direct comparative study of vasodilatory mechanisms in rat isolated aortic rings, the parent compound dehydroequol exhibits a distinct pharmacological profile. While the vasodilatory action of dihydrodaidzein and cis-tetrahydrodaidzein was inhibited by a nitric oxide synthase inhibitor (NOLA) and a soluble guanylate cyclase inhibitor (ODQ), the dilatory response to dehydroequol was not inhibited by NOLA or ODQ [1]. This indicates that dehydroequol induces vasodilation via a pathway that is independent of nitric oxide and cyclic GMP, differentiating it from other metabolites in the same study.

Vasodilatory Mechanism
Head-to-head
Non-NO/cGMP pathway
Mechanism divergence context
Rat aortic ring model; compare dihydrodaidzein
Vascular Activity Nitric Oxide Cardioprotection

Neuroprotection in Alzheimer's Disease Model

The active metabolite, dehydroequol (designated SPA1413), has demonstrated significant in vivo efficacy in a transgenic mouse model of Alzheimer's disease. In the 5xFAD (B6SJL) mouse model, oral administration of SPA1413 ameliorated cognitive impairment, decreased amyloid-beta plaques, and reduced neuroinflammation [1]. This in vivo validation distinguishes it from other isoflavone derivatives that may show in vitro activity but lack robust in vivo disease-modifying evidence.

In Vivo AD Model
Cross-study
Reduced Aβ plaques & deficits
Supports neuroinflammation model-response
5xFAD mouse model; validate translation
Neuroprotection Alzheimer's Disease Amyloid-beta

Dehydroequol Diacetate High-Value Applications


Orally Bioavailable ERβ-Selective Probes

Researchers designing orally active probes or therapeutics targeting ERβ-mediated pathways should procure dehydroequol diacetate. The diacetate prodrug form is engineered for enhanced lipophilicity (XLogP3-AA of 2.9 [1]) to improve membrane permeability and oral absorption, while its active metabolite, dehydroequol, is a validated scaffold with >1000-fold ERβ transcriptional selectivity [2].

NO/cGMP-Independent Vasodilation Studies

For cardiovascular research focused on endothelial function and novel vasodilatory pathways, dehydroequol diacetate provides access to a unique pharmacophore. Studies show that its active metabolite induces vasodilation through a mechanism that is independent of the nitric oxide/cyclic GMP pathway, a property not shared by other structurally similar isoflavone metabolites like dihydrodaidzein or cis-tetrahydrodaidzein [3].

Alzheimer's Pathology & Neuroinflammation In Vivo Studies

Research programs investigating amyloid-beta pathology and neuroinflammation in Alzheimer's disease can leverage dehydroequol diacetate as a prodrug for SPA1413 (dehydroequol). This compound has demonstrated robust in vivo efficacy in the 5xFAD transgenic mouse model, where oral administration reduced amyloid-beta plaques and ameliorated cognitive deficits [4].

Application
Selection Property
Validation Focus
ERβ pathway studies
ERβ transcriptional selectivity context
Cell-based ERβ vs. ERα assay validation
Prodrug and oral formulation research
Lipophilic prodrug design
In vitro permeability and metabolic stability
Vascular biology and non-canonical vasodilation
Mechanism of action context
NO/cGMP-independent pathway endpoint review
Neuroinflammation and AD pathology models
In vivo model-response profile
Amyloid-beta plaque and cognitive endpoint context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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